molecular formula C6H9NOS B1312406 2-Propionyl-2-thiazoline CAS No. 29926-42-9

2-Propionyl-2-thiazoline

カタログ番号 B1312406
CAS番号: 29926-42-9
分子量: 143.21 g/mol
InChIキー: MFQABLFJUQNPAC-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
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説明

2-Propionyl-2-thiazoline is a chemical compound with the molecular formula C6H9NOS and a molecular weight of 143.207 . It has a roasty, popcorn-like odor and is reportedly present in popcorn . It is used for industrial and scientific research .


Synthesis Analysis

2-Thiazolines, including 2-Propionyl-2-thiazoline, are important building blocks in organic synthesis and have seen increased use in synthesis and catalysis . They are formed in mixtures of cysteine/carbohydrates treated under roasting conditions . New synthetic methodologies for obtaining these heterocycles have been developed, including new schemes for accessing their asymmetric versions .


Molecular Structure Analysis

The IUPAC Standard InChI for 2-Propionyl-2-thiazoline is InChI=1S/C6H9NOS/c1-2-5(8)6-7-3-4-9-6/h2-4H2,1H3 .


Chemical Reactions Analysis

2-Thiazolines are used in a variety of catalytic applications. They contain diverse donor atoms and, when combined with metals like Pd, Ir, and Cu, among others, exhibit remarkable catalytic performances .


Physical And Chemical Properties Analysis

2-Propionyl-2-thiazoline has a density of 1.23g/cm3, a boiling point of 239.4ºC at 760 mmHg, and a flash point of 98.6ºC .

Safety and Hazards

In case of accidental exposure, it is recommended to move to fresh air if inhaled, wash off with soap and plenty of water if skin contact occurs, rinse with pure water for at least 15 minutes if eye contact occurs, and rinse mouth with water if ingested . It is also advised to avoid dust formation, breathing mist, gas or vapors, and contacting with skin and eye .

将来の方向性

2-Thiazolines, including 2-Propionyl-2-thiazoline, have seen increased use in synthesis and catalysis . Their synthetic and catalytic value has been highlighted in recent decades, and new synthetic methodologies for obtaining these heterocycles have been developed . This suggests that 2-Propionyl-2-thiazoline may continue to see increased use and development in the future.

特性

IUPAC Name

1-(4,5-dihydro-1,3-thiazol-2-yl)propan-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H9NOS/c1-2-5(8)6-7-3-4-9-6/h2-4H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MFQABLFJUQNPAC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(=O)C1=NCCS1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H9NOS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20184038
Record name 2-Propionyl-2-thiazoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20184038
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

143.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Colourless to light yllow liquid; Meaty, nutty, cooked, brown roasted aroma
Record name 2-Propionyl-2-thiazoline
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1738/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
Explanation Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence.

Solubility

Soluble in heptane; insoluble in water, Soluble (in ethanol)
Record name 2-Propionyl-2-thiazoline
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1738/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
Explanation Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence.

Density

1.230-1.245
Record name 2-Propionyl-2-thiazoline
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1738/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
Explanation Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence.

CAS RN

29926-42-9
Record name 2-Propionyl-2-thiazoline
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=29926-42-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Propionyl-2-thiazoline
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0029926429
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-Propionyl-2-thiazoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20184038
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-PROPIONYL-2-THIAZOLINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/19M98WOF3F
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name 2-Propionyl-2-thiazoline
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0032493
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What is significant about the identification of 2-propionyl-2-thiazoline in the context of Maillard reactions?

A1: 2-Propionyl-2-thiazoline was identified for the first time as a product of the Maillard reaction, a complex series of chemical reactions that occur between amino acids and reducing sugars, usually at elevated temperatures []. This reaction is crucial for the development of flavor and aroma in cooked foods. While previous studies had identified numerous volatile compounds from these reactions, 2-propionyl-2-thiazoline was not among them. Its discovery adds to the growing understanding of the Maillard reaction and its impact on food chemistry. The study highlighted its presence in model systems containing cysteine and either glucose [] or rhamnose [], indicating its potential formation in various food systems.

Q2: What sensory characteristics are associated with 2-propionyl-2-thiazoline, and how does this contribute to our understanding of food aroma?

A2: Described as possessing an intense "roasty, popcorn-like" aroma [], 2-propionyl-2-thiazoline adds a new dimension to our understanding of how specific molecules contribute to complex food aromas. This discovery can be valuable for food scientists aiming to replicate or enhance specific flavors in food products. Further research can investigate its potential synergistic interactions with other aroma compounds formed during the Maillard reaction.

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